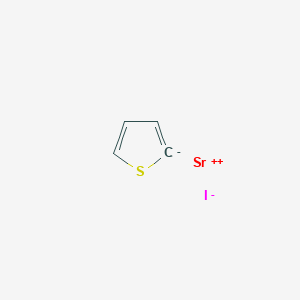
strontium;2H-thiophen-2-ide;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Strontium;2H-thiophen-2-ide;iodide is a chemical compound that combines strontium, thiophene, and iodine
准备方法
Synthetic Routes and Reaction Conditions
Strontium;2H-thiophen-2-ide;iodide can be synthesized through the reaction of strontium carbonate with hydroiodic acid, followed by the introduction of thiophene. The general reaction is as follows: [ \text{SrCO}_3 + 2 \text{HI} \rightarrow \text{SrI}_2 + \text{H}_2\text{O} + \text{CO}_2 ] The resulting strontium iodide can then be reacted with thiophene under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced techniques such as the vertical Bridgman method allows for the growth of large crystals of strontium iodide, which can then be further processed to incorporate thiophene.
化学反应分析
Types of Reactions
Strontium;2H-thiophen-2-ide;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxide and iodine.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The iodide ion can be substituted with other halides or functional groups.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or a peroxide.
Reduction: Typically involves a reducing agent like hydrogen gas or a metal hydride.
Substitution: Can be achieved using halogen exchange reactions with reagents like chlorine or bromine.
Major Products
Oxidation: Strontium oxide and iodine.
Reduction: Various reduced forms depending on the reducing agent used.
Substitution: Compounds with different halides or functional groups replacing the iodide ion.
科学研究应用
Strontium;2H-thiophen-2-ide;iodide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its use in radiopharmaceuticals and as a scintillation material for gamma-ray detection.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
作用机制
The mechanism by which strontium;2H-thiophen-2-ide;iodide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it may interact with cellular components, leading to specific biochemical responses. In industrial applications, its unique properties, such as high density and scintillation light yield, make it effective in detecting gamma radiation.
相似化合物的比较
Similar Compounds
Strontium iodide: A simpler compound without the thiophene component, used in similar applications.
Strontium fluoride: Another strontium halide with different properties and uses.
Strontium chloride: Used in various industrial and medical applications.
Uniqueness
Strontium;2H-thiophen-2-ide;iodide is unique due to the presence of the thiophene ring, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other strontium compounds may not be as effective.
属性
CAS 编号 |
54944-04-6 |
|---|---|
分子式 |
C4H3ISSr |
分子量 |
297.66 g/mol |
IUPAC 名称 |
strontium;2H-thiophen-2-ide;iodide |
InChI |
InChI=1S/C4H3S.HI.Sr/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI 键 |
MYBJUVKEBWLRMM-UHFFFAOYSA-M |
规范 SMILES |
C1=CS[C-]=C1.[Sr+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















